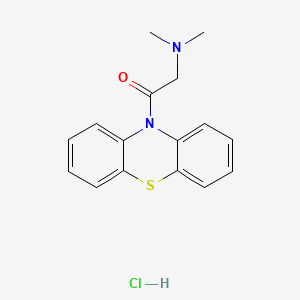

Dacemazine hydrochloride

Description

Propriétés

Numéro CAS |

25384-29-6 |

|---|---|

Formule moléculaire |

C16H17ClN2OS |

Poids moléculaire |

320.8 g/mol |

Nom IUPAC |

2-(dimethylamino)-1-phenothiazin-10-ylethanone;hydrochloride |

InChI |

InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H |

Clé InChI |

AZYRYQJAXSKKEK-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dacemazine hydrochloride; Dacemazine HCl; Ahistan HCl; UNII-DK78VKA001; Histantine HCl; |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Dacemazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is classified as a first-generation H1 histamine (B1213489) antagonist.[1] While specific quantitative data on its receptor binding profile is limited in publicly accessible literature, its mechanism of action can be thoroughly understood by examining its primary pharmacological target, the histamine H1 receptor, and the well-documented polypharmacology of the phenothiazine chemical class. This guide elucidates the core mechanism of action of dacemazine, its potential off-target effects, and the downstream signaling pathways it modulates.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Dacemazine's principal mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types to elicit physiological effects. Dacemazine, by binding to the H1 receptor, prevents histamine from activating its downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC and elevated intracellular Ca2+ levels lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Dacemazine, as a competitive antagonist, binds to the H1 receptor but does not elicit this signaling cascade. By occupying the receptor's binding site, it blocks histamine's access and thereby inhibits the entire downstream pathway, mitigating the symptoms of allergic reactions.

References

Chemical and physical properties of Dacemazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its role as a histamine (B1213489) H1 receptor antagonist. This document provides a comprehensive overview of its chemical and physical properties, alongside an exploration of its pharmacological mechanism of action. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and presents a generalized framework for its synthesis, potential signaling pathways, and analytical characterization based on its classification as a phenothiazine antihistamine.

Chemical and Physical Properties

This compound is the hydrochloride salt of Dacemazine. Key identifying and physical properties are summarized in the table below. It is important to note that while some general properties are known, specific quantitative data such as melting point, pKa, and detailed solubility profiles are not widely reported.

| Property | Value | Source |

| IUPAC Name | 10-(N,N-Dimethylglycyl)phenothiazine hydrochloride | [1] |

| Synonyms | Ahistan hydrochloride, Histantine HCl | [1] |

| CAS Number | 25384-29-6 | [1] |

| Chemical Formula | C₁₆H₁₇ClN₂OS | [1] |

| Molecular Weight | 320.84 g/mol | [1] |

| Appearance | Not specified in available literature. Phenothiazine derivatives are typically crystalline solids. | |

| Solubility | Reported as <1 mg/mL. Specific solvents not detailed. | [2] |

| Purity | Commercially available with a purity of ≥98%. | [2] |

| Storage | Store at room temperature. | [3] |

Synthesis and Purification

General Synthesis Scheme

The synthesis of Dacemazine typically proceeds as follows:

-

Acylation of Phenothiazine: Phenothiazine is reacted with chloroacetyl chloride to form 10-(chloroacetyl)phenothiazine.

-

Amination: The resulting intermediate is then treated with dimethylamine (B145610) to yield Dacemazine. The free base can then be converted to the hydrochloride salt.

Experimental Workflow: A Generalized Protocol

The following represents a generalized experimental workflow for the synthesis of Dacemazine, based on the known chemical reactions.

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of the final product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent system to obtain this compound of high purity. The choice of solvent would need to be determined experimentally.

Pharmacological Properties and Mechanism of Action

This compound is classified as a first-generation H1 histamine antagonist.[3] Its primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[3]

Signaling Pathway of H1 Histamine Receptor Antagonism

As a competitive antagonist, Dacemazine binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and the subsequent downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling pathway leading to the characteristic allergic response.

The following diagram illustrates the generalized signaling pathway of the H1 histamine receptor and the inhibitory effect of an antagonist like Dacemazine.

Caption: Generalized H1 histamine receptor signaling and antagonism by Dacemazine.

Potential for Other Receptor Interactions

Phenothiazine derivatives are known to interact with other receptors in addition to histamine H1 receptors. These can include dopamine, serotonin, and muscarinic acetylcholine (B1216132) receptors. The extent to which this compound interacts with these other receptors has not been specifically elucidated in the available literature but could contribute to its overall pharmacological profile.

Analytical Methods

A comprehensive analytical characterization of this compound would involve a suite of standard spectroscopic and chromatographic techniques. While specific spectral data for this compound is not publicly available, the following methods would be employed for its analysis.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify impurities. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the structure. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the wavelength of maximum absorbance, which can be used for quantification. |

Conclusion

This compound is a phenothiazine-based H1 histamine antagonist with potential therapeutic applications. This guide has summarized its known chemical and physical properties and outlined a generalized framework for its synthesis and mechanism of action. It is evident that there is a scarcity of detailed, publicly available experimental data for this compound. Further research is warranted to fully characterize its physicochemical properties, refine its synthesis and purification protocols, and elucidate its complete pharmacological profile, including its specificity for the H1 receptor and potential off-target effects. Such studies would be invaluable for any future drug development efforts involving this compound.

References

Dacemazine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine (B1669749) hydrochloride, a phenothiazine (B1677639) derivative, has been recognized primarily for its role as a first-generation H1 histamine (B1213489) antagonist. First synthesized in the mid-20th century, its therapeutic applications have been explored, including its use in combination formulations for antispasmodic and antitussive effects. More recently, the broader class of phenothiazines has garnered significant interest for its potential anticancer activities, prompting a re-evaluation of compounds like Dacemazine hydrochloride. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action as an H1 antagonist, and the putative signaling pathways involved in the anticancer effects of the broader phenothiazine class. This document synthesizes available data and presents representative experimental protocols and visualizations to serve as a resource for researchers in pharmacology and drug development.

Introduction

Dacemazine, also known as Ahistan or Histantine, is a phenothiazine derivative first described in 1951.[1] As a member of the first-generation antihistamines, it acts as a competitive antagonist at the H1 histamine receptor.[1][2] While it was never marketed as a standalone drug, a combination of dacemazine and di-tert-butylnaphthalenesulfonate was sold under the trade name Codopectyl as an antispasmodic and antitussive.[1] Beyond its antihistaminic properties, Dacemazine has been evaluated for its potential as an anticancer agent, a field of growing interest for many phenothiazine derivatives.[1][3] This guide aims to provide a comprehensive technical overview of this compound for the scientific community.

Chemical and Physical Properties

This compound is the hydrochloride salt of Dacemazine. Its chemical structure is characterized by a phenothiazine core with a dimethylaminoacetyl group attached to the nitrogen atom of the central ring.

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)-1-phenothiazin-10-ylethanone hydrochloride | [1] |

| Synonyms | Dacemazine HCl, Ahistan HCl, Histantine HCl | [2] |

| CAS Number | 25384-29-6 | [2] |

| Molecular Formula | C16H17ClN2OS | [2] |

| Molecular Weight | 320.84 g/mol | [2] |

| Appearance | White to faint yellow crystalline powder | [1] |

| Solubility | Freely soluble in water and soluble in alcohol | [1] |

Synthesis of Dacemazine

The synthesis of Dacemazine involves a two-step process starting from phenothiazine.[1]

Synthesis Workflow

Experimental Protocol: Synthesis of Dacemazine

The following is a representative protocol based on the described synthesis of Dacemazine.[1]

Step 1: Amide formation to produce 10-(Chloroacetyl)-phenothiazine

-

Dissolve phenothiazine in a suitable anhydrous solvent (e.g., benzene (B151609) or toluene) in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add chloroacetyl chloride to the solution while stirring.

-

After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude 10-(Chloroacetyl)-phenothiazine can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Displacement of chlorine with dimethylamine to form Dacemazine

-

Dissolve the purified 10-(Chloroacetyl)-phenothiazine in a suitable solvent (e.g., ethanol).

-

Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas bubbled through the solution).

-

Heat the mixture in a sealed reaction vessel or under reflux for several hours.

-

After the reaction is complete, cool the mixture and remove the solvent.

-

The crude Dacemazine can be purified by recrystallization or column chromatography. To obtain this compound, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of hydrogen chloride in the same or another suitable solvent. The resulting precipitate is then collected and dried.

Mechanism of Action

H1 Histamine Receptor Antagonism

This compound's primary mechanism of action is as a competitive antagonist of the histamine H1 receptor.[1] Histamine is a key mediator in allergic reactions, and by blocking its binding to H1 receptors, Dacemazine can mitigate symptoms such as itching, vasodilation, and increased vascular permeability.

Potential Anticancer Activity of Phenothiazines

While specific data for Dacemazine is limited, the broader class of phenothiazines has demonstrated anticancer properties through various mechanisms. These include the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Experimental Data and Protocols

Comparative Anticancer Activity of Phenothiazine Derivatives

The following table shows the IC50 values of some novel phenothiazine derivatives against different cancer cell lines, providing a benchmark for potential anticancer activity.

| Compound | Cell Line | IC50 (µM) |

| Thioridazine | A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 10.2 | |

| Fluphenazine | U87 (Glioblastoma) | 8.7 |

| PC-3 (Prostate) | 11.4 | |

| Chlorpromazine | HeLa (Cervical) | 15.3 |

| HT-29 (Colon) | 18.1 |

Note: These values are for comparative purposes and were not obtained for this compound.

Experimental Protocol: Histamine H1 Receptor Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a phenothiazine derivative with a primary, well-established role as an H1 histamine antagonist. While its clinical use has been limited, the growing interest in repurposing phenothiazines for cancer therapy suggests that Dacemazine and related compounds may warrant further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanisms of action. The included representative protocols and comparative data serve as a valuable resource for researchers aiming to explore the pharmacological potential of this compound in greater detail. Further studies are needed to elucidate its specific anticancer activity and to obtain quantitative pharmacological data.

References

Investigating the H1 Histamine Antagonist Activity of Dacemazine Hydrochloride: A Technical Guide

Introduction

Dacemazine hydrochloride is a phenothiazine (B1677639) derivative with known H1 histamine (B1213489) antagonist properties.[1][2][3] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in allergic and inflammatory responses.[4][5] Antagonism of the H1 receptor is a key mechanism for the therapeutic action of antihistamines in conditions such as allergic rhinitis and urticaria.[5] This guide outlines the core in vitro experimental protocols used to characterize the H1 histamine antagonist activity of a compound like this compound.

H1 Histamine Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[4][5] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with H1 receptor activation.[5]

Figure 1: H1 Histamine Receptor Signaling Pathway.

Quantitative Data on H1 Histamine Antagonist Activity

The following tables summarize the types of quantitative data typically generated to characterize an H1 histamine antagonist.

Table 1: H1 Receptor Binding Affinity of a Representative H1 Antagonist

| Parameter | Value | Radioligand | Cell Line |

| Ki (nM) | 1.5 | [3H]-Pyrilamine | HEK293 |

| Kd (nM) | 2.0 | [3H]-Pyrilamine | CHO |

Table 2: In Vitro Potency and Efficacy of a Representative H1 Antagonist

| Assay | Parameter | Value | Cell Line |

| Calcium Mobilization | IC50 (nM) | 15 | HEK293-H1R |

| Phosphoinositide Turnover | EC50 (nM) | 25 | CHO-H1R |

| Efficacy (% Inhibition) | 100% | - | HEK293-H1R |

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the H1 histamine receptor through competition with a radiolabeled ligand.

Materials:

-

Membranes: Membranes prepared from cells stably expressing the human H1 histamine receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Pyrilamine (a commonly used H1 antagonist radioligand).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-Pyrilamine at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known non-radiolabeled H1 antagonist (for non-specific binding), or the serial dilutions of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, providing a measure of its functional potency (IC50).

Materials:

-

Cells: A cell line stably expressing the human H1 histamine receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Histamine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent plate reader.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescent plate reader and initiate reading.

-

After establishing a baseline fluorescence, add a concentration of histamine that elicits a submaximal response (e.g., EC80).

-

Continue to monitor the fluorescence to measure the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by the reduction in the histamine-induced fluorescence signal.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the H1 antagonist activity of a test compound.

Figure 2: Experimental Workflow for H1 Antagonist Characterization.

References

Preliminary Studies on the Anticancer Potential of Dacemazine Hydrochloride: A Review of Available Evidence

A technical guide for researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature available in the public domain regarding the specific anticancer properties of Dacemazine hydrochloride is exceptionally limited. Early indications of its evaluation as an anticancer agent exist, but comprehensive modern studies detailing its mechanism of action, quantitative efficacy, and specific signaling pathways are not readily accessible. This guide summarizes the available information on this compound and provides a broader overview of the anticancer potential of its chemical class, the phenothiazines, to offer a contextual understanding for researchers.

Introduction to this compound

This compound, also known by the synonym Ahistan hydrochloride, is a phenothiazine (B1677639) derivative.[1][2] Its primary established pharmacological role is as an H1 histamine (B1213489) antagonist.[1][2] While its main therapeutic applications have been outside of oncology, it has been noted in chemical and pharmacological databases as having been assessed for its potential as an anticancer drug.[1][2][3]

Historical Context of Anticancer Evaluation

The earliest and most specific reference to the anticancer evaluation of Dacemazine (referred to as Ahistan) dates back to a 1952 publication by Karolyhazy et al.[2][4] The title of this study, "[The anticarcinogenic effect of dimethylaminoacetyl-phentiazide (ahistan)]," suggests an early investigation into its cancer-fighting properties.[2][4] However, this research is not available in English and its detailed findings, including experimental protocols and quantitative data, could not be retrieved for this review. The lack of subsequent, more detailed studies in accessible literature suggests that this line of research may not have been extensively pursued or that the findings were not significant enough to warrant broader investigation at the time.

The Anticancer Potential of Phenothiazines: A Class Effect

Given the scarcity of data on this compound specifically, an examination of the broader class of phenothiazine derivatives provides valuable insight into its potential, yet unconfirmed, anticancer mechanisms. Numerous studies have explored the antitumorigenic effects of other phenothiazines, such as chlorpromazine (B137089) and fluphenazine.[5][6] This research indicates that phenothiazines can impact cancer cell biology through multiple pathways.

General Mechanisms of Action for Phenothiazines:

-

Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. For instance, some derivatives can arrest the cell cycle in the G0/G1 phase.[5]

-

Modulation of Key Signaling Pathways: These compounds can interfere with critical cancer-promoting signaling pathways, including the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways.[5][6]

-

Inhibition of Angiogenesis: Some phenothiazines can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth, by inhibiting the production of vascular endothelial growth factor (VEGF).[5][6]

-

Disruption of Membrane Integrity: A key mechanism for some phenothiazines is the disruption of the cancer cell's plasma membrane, leading to increased permeability and eventual cell death.[6]

The anticancer efficacy of phenothiazine derivatives is often influenced by the chemical substituents on the phenothiazine ring structure.[5]

The following diagram illustrates the potential, generalized mechanisms by which phenothiazine derivatives may exert their anticancer effects, based on studies of related compounds.

Data Presentation and Experimental Protocols

Due to the absence of detailed published studies on the anticancer effects of this compound, it is not possible to provide structured tables of quantitative data or detailed experimental protocols for key experiments as requested. Research in this specific area would be required to generate such data.

Conclusion and Future Directions

The assertion that this compound has been evaluated for anticancer potential is present in the chemical literature. However, the foundational scientific studies to support this claim in detail are not currently available in the public domain. The single identified study from 1952 remains largely inaccessible.

For researchers and drug development professionals, this compound represents a significant information gap. While the broader class of phenothiazines shows promise and offers multiple avenues for anticancer drug development, the specific potential of this compound remains to be elucidated through modern, rigorous preclinical research. Future studies would need to focus on:

-

In vitro screening: Assessing the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of action studies: Investigating the specific molecular pathways affected by the compound, including its impact on cell cycle, apoptosis, and key signaling cascades.

-

In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

Without such studies, any discussion of the anticancer potential of this compound remains speculative and based on the activities of related compounds.

References

- 1. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Dacemazine hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine (B1669749) hydrochloride, a phenothiazine (B1677639) derivative, is a compound of interest in pharmacological research. This document provides a comprehensive technical overview of dacemazine hydrochloride, including its chemical identity, molecular structure, and known biological activities. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, with a particular focus on its dual role as an H1 histamine (B1213489) antagonist and its potential as an anticancer agent. This guide synthesizes available data on its mechanism of action and provides generalized experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is the hydrochloride salt of dacemazine. Key identifying information and molecular properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 25384-29-6 | [1] |

| Molecular Formula | C₁₆H₁₇ClN₂OS | [1] |

| Molecular Weight | 320.84 g/mol | [1] |

| IUPAC Name | 10-(N,N-Dimethylglycyl)phenothiazine hydrochloride | [1] |

| Synonyms | Ahistan hydrochloride, Histantine HCl | [1] |

| SMILES | O=C(N1C2=C(C=CC=C2)SC3=CC=CC=C13)CN(C)C.[H]Cl | [1] |

Molecular Structure:

The molecular structure of dacemazine features a tricyclic phenothiazine core, which is characteristic of this class of compounds. Attached to the nitrogen atom of the central ring is an N,N-dimethylglycyl group.

Mechanism of Action

This compound's biological activity is primarily attributed to two distinct mechanisms: H1 histamine receptor antagonism and potential anticancer effects.

H1 Histamine Receptor Antagonism

Anticancer Activity

The potential anticancer effects of this compound are an area of active investigation. As a phenothiazine derivative, its mechanism of action is likely multifaceted and targets various hallmarks of cancer.[1] Phenothiazines have been shown to induce apoptosis, modulate critical signaling pathways, and inhibit angiogenesis.[5][6]

Signaling Pathways Implicated in the Anticancer Effects of Phenothiazines:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Phenothiazines have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[5][6]

-

MAPK/ERK1/2 Pathway: This pathway is involved in the regulation of cell growth and differentiation. Modulation of this pathway by phenothiazines can contribute to their antitumor effects.[5][6]

Below is a generalized diagram illustrating the potential points of intervention for phenothiazine derivatives like dacemazine in key cancer-related signaling pathways.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on its known biological activities, the following are generalized methodologies that can be adapted for its study.

Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach approximately 80% confluency.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations. Remove the old media from the wells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Use a suitable cell viability reagent such as MTT, XTT, or a resazurin-based assay. Follow the manufacturer's instructions for the addition of the reagent and incubation.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This protocol outlines a method to quantify apoptosis induced by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD, according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Below is a workflow diagram for a typical apoptosis assay.

Summary and Future Directions

This compound is a phenothiazine derivative with established H1 histamine antagonist activity and emerging potential as an anticancer agent. Its chemical properties are well-defined, but a deeper understanding of its specific interactions with cancer-related signaling pathways is required. The generalized protocols provided herein offer a starting point for further investigation into its cytotoxic and apoptotic effects. Future research should focus on elucidating the precise molecular targets of this compound in cancer cells, conducting in vivo efficacy studies, and exploring its potential in combination therapies to enhance its therapeutic index. The collection of quantitative data from such studies will be crucial for a comprehensive evaluation of its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Histamine Landscape: A Technical Guide to Antihistamine Hydrochlorides

Disclaimer: The compound "Ahistan hydrochloride" is not a recognized entity in the current scientific literature. This guide provides a comprehensive overview of the historical research and discovery of a major class of allergy medications to which it would likely belong: antihistamine hydrochlorides . The principles, experimental protocols, and data presented are based on well-documented examples from this class, such as Azelastine (B1213491) hydrochloride, to provide a relevant and technically detailed resource for researchers, scientists, and drug development professionals.

Historical Perspective: The Unraveling of Histamine (B1213489) and the Dawn of Antihistamines

The journey to understanding and controlling allergic reactions is a fascinating chapter in medicinal chemistry. The story begins with the discovery of histamine itself and the subsequent race to counteract its effects.

The early 20th century saw the initial identification of histamine and its role in anaphylactic reactions.[1] Researchers observed that this endogenous compound could induce physiological responses mirroring those of allergic shock.[1][2] This pivotal discovery set the stage for the development of compounds that could block histamine's activity.

The 1930s marked the dawn of the antihistamine era with the first generation of these drugs.[2] These early compounds, while effective, were often associated with significant side effects, most notably drowsiness, due to their ability to cross the blood-brain barrier.[3] Subsequent research focused on developing second-generation antihistamines with improved selectivity for peripheral H1 receptors, thereby reducing central nervous system side effects.[3][4] Azelastine, for example, is a second-generation antihistamine that has demonstrated a broad range of pharmacological effects beyond simple H1-receptor antagonism.[4]

The development of antihistamines revolutionized the treatment of allergic conditions like rhinitis and urticaria.[5] The ongoing research in this field continues to refine these therapies, focusing on greater efficacy, longer duration of action, and enhanced safety profiles.[6]

Mechanism of Action: Blocking the Histamine Cascade

Antihistamine hydrochlorides primarily function as antagonists of the histamine H1 receptor. When an allergen enters the body, it triggers the release of histamine from mast cells.[7] Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

First-generation antihistamines readily cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, which accounts for their sedative effects.[3] Second-generation antihistamines, on the other hand, are designed to be more selective for peripheral H1 receptors, minimizing these central effects.[3]

Beyond H1-receptor blockade, some antihistamines like Azelastine exhibit additional anti-inflammatory properties.[6][7] They can inhibit the release of other inflammatory mediators such as leukotrienes and cytokines from mast cells.[7][8] This multi-faceted approach contributes to their clinical efficacy in managing allergic rhinitis.[6][7]

Synthesis and Characterization: From Molecule to Medicine

The synthesis of antihistamine hydrochlorides is a multi-step process that involves standard organic chemistry techniques. The general workflow begins with the synthesis of the core molecular scaffold, followed by purification and salt formation to create the hydrochloride salt, which often improves the compound's stability and solubility.

Characterization of the final product is crucial to ensure its purity, identity, and quality. A variety of analytical techniques are employed for this purpose.

Experimental Protocols

General Synthesis of an Antihistamine Hydrochloride:

A representative synthesis, as described for novel arylpiperazine derivatives, involves a multi-step process.[9] A common route includes the reaction of a starting material with a suitable reagent to form an intermediate, which is then further modified to yield the final free base of the drug.[9] The free base is then dissolved in an appropriate solvent and treated with an equimolar amount of hydrochloric acid to precipitate the hydrochloride salt.[9] The resulting solid is then filtered, washed, and dried.

Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method with a suitable mobile phase gradient is often employed.[9]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Quantitative Data from Clinical Trials

The efficacy and safety of antihistamine hydrochlorides are evaluated through rigorous clinical trials. The following table summarizes representative data from a double-blind, placebo-controlled trial of Azelastine hydrochloride nasal spray in patients with perennial allergic rhinitis.[10]

| Endpoint | Azelastine HCl 0.15% (n=193) | Placebo (n=193) | p-value |

| Change from Baseline in 12-hr Reflective Total Nasal Symptom Score (rTNSS) | |||

| LS Mean Improvement | 4.10 | 3.29 | 0.04 |

| Change from Baseline in Individual Nasal Symptoms (LS Mean Improvement) | |||

| Runny Nose | - | - | 0.04 |

| Itchy Nose | Numerical Improvement | - | - |

| Nasal Congestion | Numerical Improvement | - | - |

| Sneezing | Numerical Improvement | - | - |

| Adverse Events | |||

| Most Common | Bitter Taste | - | - |

| Serious Adverse Events (related to study medication) | None Reported | None Reported | - |

LS Mean = Least Squares Mean

Experimental Protocols in Clinical Research

Study Design for a Phase 3 Clinical Trial of an Antihistamine Nasal Spray (Representative Example):

This protocol is based on a study of Azelastine hydrochloride for perennial allergic rhinitis.[10]

-

Objective: To evaluate the efficacy and safety of the antihistamine nasal spray compared to a placebo in patients with perennial allergic rhinitis.

-

Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group study.

-

Patient Population: Adults and adolescents with a history of perennial allergic rhinitis.

-

Treatment:

-

A 7-day single-blind placebo lead-in period.

-

A 28-day double-blind treatment period where patients are randomized to receive either the active antihistamine nasal spray or a matching placebo.

-

-

Dosage: For example, two sprays per nostril twice daily.

-

Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 28-day treatment period. The rTNSS typically includes scores for nasal congestion, runny nose, itchy nose, and sneezing.

-

Safety Assessments: Monitoring and recording of all adverse events, vital signs, and physical examinations.

This in-depth guide provides a framework for understanding the research and discovery of antihistamine hydrochlorides. By examining the historical context, mechanism of action, synthesis, and clinical evaluation of this important class of drugs, researchers and drug development professionals can gain valuable insights into the ongoing efforts to combat allergic diseases.

References

- 1. Historical Anecdotes and Breakthroughs of Histamine: From Discovery to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine and the antiallergic antihistamines: a history of their discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 8. Intranasal antihistamines for allergic rhinitis: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dacemazine Hydrochloride

Introduction

Dacemazine, also known as Ahistan or Histantine, is a phenothiazine (B1677639) derivative.[1] Its hydrochloride salt, Dacemazine hydrochloride, is recognized for its action as a histamine (B1213489) H1 receptor antagonist.[1][2][3] While it was investigated for potential therapeutic applications, including as an anticancer agent and in combination with other compounds for antispasmodic and antitussive effects, it was never brought to market as a single-entity drug.[1][3] This guide aims to collate the available information on its pharmacokinetics and pharmacodynamics for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of Dacemazine is its antagonism of the histamine H1 receptor.[1][2]

Mechanism of Action

Dacemazine functions as a competitive antagonist at the H1 histamine receptor. This means it binds to the receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects. The blockade of H1 receptors in various tissues can lead to several physiological responses:

-

Reduction of Allergic Symptoms: By inhibiting the effects of histamine on capillaries, it can reduce vasodilation and increased permeability, leading to a decrease in redness, swelling, and itching associated with allergic reactions.

-

Sedation: Like many first-generation antihistamines, Dacemazine is likely to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, which can result in drowsiness.

-

Anticholinergic Effects: Phenothiazine derivatives often exhibit anticholinergic (muscarinic receptor blocking) activity, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.

Signaling Pathway

The signaling pathway for H1 receptor antagonism by Dacemazine can be conceptually illustrated. Histamine typically activates the Gq/11 G-protein coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate the downstream effects of histamine. Dacemazine, by blocking the receptor, inhibits this cascade.

Caption: H1 Receptor Antagonism by Dacemazine.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans or animals is not available in peer-reviewed literature. However, based on its chemical structure as a phenothiazine derivative, a general pharmacokinetic profile can be inferred.

Absorption, Distribution, Metabolism, and Excretion (ADME) - A General Overview

| Pharmacokinetic Parameter | General Characteristics for Phenothiazines |

| Absorption | Generally well-absorbed after oral administration. |

| Distribution | Likely to be widely distributed throughout the body, including the central nervous system, due to their lipophilic nature. They are also typically highly bound to plasma proteins. |

| Metabolism | Expected to undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include oxidation (sulfoxidation), hydroxylation, demethylation, and conjugation with glucuronic acid. |

| Excretion | Metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces via biliary excretion. |

Experimental Workflow for Pharmacokinetic Analysis

A standard experimental workflow to determine the pharmacokinetic profile of a compound like this compound would involve the following steps.

Caption: Standard Preclinical Pharmacokinetic Workflow.

Experimental Protocols

Due to the lack of published studies with detailed methodologies for this compound, this section outlines general protocols that would be employed to investigate its pharmacokinetics and pharmacodynamics.

In Vitro H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand Binding: Incubate the membrane preparations with a known H1 receptor radioligand (e.g., [³H]-pyrilamine) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration in rats or mice.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Formulation: Prepare this compound in a suitable vehicle (e.g., saline for intravenous administration, 0.5% methylcellulose (B11928114) for oral gavage).

-

Dosing: Administer a single dose of this compound intravenously via the tail vein to one group of animals and orally via gavage to another group.

-

Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Conclusion

This compound is a phenothiazine-class H1 histamine antagonist with a historical but limited record in the scientific literature. While its primary pharmacodynamic action is understood, detailed pharmacokinetic data is absent. The information and generalized protocols provided in this guide serve as a foundational resource for researchers interested in further investigating the properties of this compound. Any new research would need to establish its ADME profile and further characterize its pharmacodynamic effects using modern experimental techniques.

References

Methodological & Application

Application Notes and Protocols for Dacemazine Hydrochloride Cytotoxicity Assay on Cancer Cell Lines

For Research Use Only.

Introduction

Dacemazine hydrochloride is a novel synthetic compound under investigation for its potential anticancer properties. Understanding its cytotoxic effects on various cancer cell lines is a critical first step in its preclinical evaluation. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.

This document is intended for researchers, scientists, and drug development professionals.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells with active metabolism.[2] The formazan crystals are solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1] A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.

Materials and Reagents

-

This compound (powder)

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (ELISA reader)

-

Sterile pipette tips and tubes

-

Hemocytometer or automated cell counter

Experimental Protocols

Cell Culture and Seeding

-

Culture the selected cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells during their exponential growth phase using Trypsin-EDTA.

-

Determine the cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Cell viability should be above 90%.[3]

-

Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density (typically between 1,000 to 100,000 cells per well) should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as blanks.

-

Incubate the plate for 24 hours to allow the cells to attach and recover.

Preparation of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The solvent choice should be tested for its own cytotoxicity on the cell lines.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment.

Treatment of Cells

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include control wells containing cells treated with the vehicle (solvent used to dissolve the compound) at the same concentration as in the highest drug concentration wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and control wells.[1] This results in a final MTT concentration of 0.5 mg/mL.[1]

-

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, or until a purple precipitate is visible.

-

After incubation, add 100 µL of the solubilization solution to each well.[1]

-

Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator, to allow for complete solubilization.[1]

Data Acquisition and Analysis

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

| Cancer Cell Line | This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| HeLa | 0 (Control) | 1.254 | 0.089 | 100 |

| 1 | 1.102 | 0.075 | 87.88 | |

| 10 | 0.876 | 0.061 | 69.86 | |

| 25 | 0.621 | 0.045 | 49.52 | |

| 50 | 0.345 | 0.032 | 27.51 | |

| 100 | 0.158 | 0.021 | 12.60 | |

| A549 | 0 (Control) | 1.312 | 0.095 | 100 |

| 1 | 1.201 | 0.082 | 91.54 | |

| 10 | 0.954 | 0.073 | 72.71 | |

| 25 | 0.733 | 0.059 | 55.87 | |

| 50 | 0.411 | 0.041 | 31.33 | |

| 100 | 0.203 | 0.028 | 15.47 | |

| MCF-7 | 0 (Control) | 1.198 | 0.081 | 100 |

| 1 | 1.055 | 0.071 | 88.06 | |

| 10 | 0.801 | 0.064 | 66.86 | |

| 25 | 0.589 | 0.051 | 49.16 | |

| 50 | 0.312 | 0.035 | 26.04 | |

| 100 | 0.147 | 0.019 | 12.27 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Cytotoxicity Assay.

Potential Signaling Pathway

References

Application of Dacemazine Hydrochloride in Cell Culture Studies: A Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized as a histamine (B1213489) H1 receptor antagonist.[1][2] Emerging research into the broader therapeutic applications of phenothiazines has highlighted their potential as anticancer agents.[3][4][5] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways in various cancer cell lines.[3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on the known activities of structurally related phenothiazine compounds. Due to a lack of specific published data on this compound in cancer cell culture, the following protocols and data are representative and intended to serve as a starting point for investigation.

Mechanism of Action

This compound belongs to the phenothiazine class of compounds, which have been demonstrated to exert their anticancer effects through a variety of mechanisms. As a histamine H1 receptor antagonist, its activity may be linked to the modulation of the tumor microenvironment, where histamine signaling can play a role in cell proliferation and immune evasion.[1][2]

Furthermore, phenothiazine derivatives are known to interact with multiple cellular targets, leading to the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in the anticancer effects of phenothiazines include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3]

Signaling Pathways

The diagram below illustrates the potential signaling pathways modulated by phenothiazine derivatives, which may be applicable to this compound.

Caption: Potential signaling pathways affected by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for other phenothiazine derivatives in various cancer cell lines. These values should be used as a reference to establish optimal experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 15 - 30 |

| MCF-7 | Breast Adenocarcinoma | 10 - 25 |

| U-87 MG | Glioblastoma | 20 - 40 |

| PC-3 | Prostate Cancer | 15 - 35 |

| HCT-116 | Colon Carcinoma | 12 - 28 |

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G2/M Phase (Hypothetical) | % Apoptotic Cells (Hypothetical) |

| A549 | 20 | 24 | 45% | 25% |

| MCF-7 | 15 | 48 | 50% | 30% |

| HCT-116 | 18 | 24 | 40% | 28% |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for the MTT-based cell viability assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a phenothiazine derivative, holds potential for investigation as an anticancer agent. The provided protocols and representative data offer a framework for researchers to initiate cell culture studies to explore its efficacy and mechanism of action. It is crucial to empirically determine the optimal concentrations and incubation times for each specific cell line and experimental setup. Further research is warranted to elucidate the precise signaling pathways and molecular targets of this compound in cancer cells.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Dacemazine Hydrochloride Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Dacemazine hydrochloride stock solutions for in vitro and in vivo research applications. This compound, a phenothiazine (B1677639) derivative, acts as a histamine (B1213489) H1 antagonist and has been investigated for its potential as an anticancer agent.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and essential safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations and for understanding the compound's handling and storage requirements.

| Property | Value | Reference |

| Chemical Formula | C16H17ClN2OS | [3] |

| Molecular Weight | 320.84 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% (batch-specific) | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage (Solid) | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C | [3] |

| Storage (Stock Solution) | Short-term (days to weeks): 0-4°C; Long-term (months): -20°C | [3] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, deionized, or distilled water, cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Vortex mixer

-

Sonicator (optional)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

0.22 µm syringe filters

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration, non-aqueous stock is ideal for long-term storage and for serial dilutions into aqueous buffers or cell culture media for final experimental concentrations.

Workflow for Preparing this compound Stock Solution

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 320.84 g/mol * 1000 mg/g = 3.2084 mg Therefore, to prepare 1 mL of a 10 mM stock solution, you will need 3.2084 mg of this compound. Adjust the volume and mass as needed for your experimental requirements.

-

Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it in a sterile conical tube.

-

Add solvent: Add the desired volume of cell culture grade DMSO to the tube containing the powder.

-

Dissolve the compound: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Sterile filtration: For applications requiring sterility, such as cell culture experiments, it is crucial to sterile-filter the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile conical tube.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.

-

Storage: Store the aliquots at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[3]

Protocol for Preparing Aqueous Solutions for Cell-Based Assays

Hydrochloride salts generally exhibit good solubility in aqueous solutions.[4] However, for compounds with lower aqueous solubility, a co-solvent like DMSO is often necessary. Aqueous solutions of hydrochloride salts can also be slightly acidic.[4] The following protocol outlines the preparation of a working solution in an aqueous buffer, such as PBS or cell culture medium, from the DMSO stock.

Step-by-Step Procedure:

-

Determine the final concentration: Decide on the final working concentration of this compound needed for your experiment.

-

Dilution: Serially dilute the 10 mM DMSO stock solution in your desired sterile aqueous buffer or cell culture medium to achieve the final concentration. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[4]

-

pH adjustment (if necessary): For some sensitive cell lines or assays, it may be necessary to adjust the pH of the final working solution to a physiological range (7.2-7.4) using sterile, dilute NaOH or HCl.[4] However, the buffering capacity of most cell culture media is sufficient to neutralize the small volume of the stock solution added.[4]

-

Use immediately: It is best practice to prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock to ensure consistency and avoid degradation.

Safety and Handling Precautions

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

-

Avoid inhalation of the powder and contact with skin and eyes.[5][6]

-

In case of contact, immediately flush the affected area with copious amounts of water.[5]

-

Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[6]

Signaling Pathway

While the primary mechanism of action of Dacemazine is the antagonism of the histamine H1 receptor, its investigation as an anticancer agent suggests potential interactions with other cellular pathways. The specific signaling pathways modulated by Dacemazine in the context of cancer are not yet fully elucidated. Further research is required to map these interactions. The diagram below illustrates the logical relationship of its known primary function.

Caption: Antagonistic Action of Dacemazine on the H1 Receptor.

References

Designing In Vivo Experiments with Dacemazine Hydrochloride in Murine Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo experimental data, protocols, or quantitative outcomes for Dacemazine hydrochloride in murine models. The following application notes and protocols are therefore constructed based on the known pharmacology of phenothiazine (B1677639) derivatives and histamine (B1213489) H1 antagonists. The provided data and methodologies are extrapolated from studies on related compounds and should be considered as a starting point for experimental design, requiring thorough validation for this compound.

Introduction

This compound is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects. Dacemazine itself is primarily classified as a histamine H1 antagonist and has also been investigated for its potential as an anticancer agent[1][2]. Designing robust in vivo experiments in murine models is a critical step in elucidating its therapeutic potential and safety profile. These notes provide a framework for such investigations.

Potential Signaling Pathways

As a phenothiazine, this compound's mechanism of action likely extends beyond simple H1 receptor antagonism. Phenothiazines are known to interact with a variety of neurotransmitter systems. The primary signaling pathway involves the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs). Additionally, potential interactions with dopaminergic (D2), serotonergic (5-HT2), adrenergic (α1), and muscarinic (M1) receptors should be considered, as these are common targets for this drug class.

Caption: Potential signaling pathways of this compound.

Proposed In Vivo Murine Studies

Pharmacokinetic (PK) and Toxicity Assessment

A crucial first step is to determine the pharmacokinetic profile and toxicity of this compound in mice.

3.1.1. Experimental Protocol: Single-Dose Toxicity (LD50 Estimation)

-

Animal Model: Use a standard inbred mouse strain (e.g., BALB/c or C57BL/6), both male and female, aged 8-10 weeks.

-

Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

-